molecular formula C16H15N3O2 B2955456 N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 850016-95-4

N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B2955456
CAS No.: 850016-95-4
M. Wt: 281.315
InChI Key: ORAJFODOPSGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a high-purity chemical compound offered for research purposes. This molecule belongs to the class of indazole-containing derivatives, which are recognized as significant pharmacophores in medicinal chemistry due to their versatile biological activities . This compound is presented as a selective ligand of the serotonin 4 receptor (5-HT4R), a key target in neuropharmacological studies . Its core structure, the 1H-indazole-3-carboxamide moiety, is a privileged scaffold in drug discovery, featured in several commercially available therapeutics and investigational compounds for various conditions . As a selective 5-HT4 receptor antagonist, this compound is a valuable tool for investigating the role of this receptor subtype in the central and peripheral nervous systems. Research into such antagonists has pointed to potential applications in areas including nociception (pain perception) and gastrointestinal motility . The indazole ring system provides a stable, planar bicyclic framework that allows for specific interactions at target binding sites . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)10-17-16(20)15-13-7-2-3-8-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAJFODOPSGMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326115
Record name N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850016-95-4
Record name N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 3-methoxybenzylamine with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

  • N-(4-Chlorophenyl)-Triazolopyrimidine Carboxamide (V1-V10): These derivatives feature a triazolopyrimidine core linked to a 4-chlorophenyl group via a carboxamide bridge.
  • N-(3-Methoxyphenyl)-Pyrazole Carboxamide : Replacing the indazole with a pyrazole ring reduces aromatic bulkiness, which may alter receptor selectivity. For example, pyrazole carboxamides have shown dual activity as antioxidants and antimicrobial agents .

Heterocyclic Core Modifications

  • N-(4-Chlorophenylmethyl)-N-Methyl Indazole Carboxamide : The addition of a 4-chlorophenylmethyl group and N-methylation enhances lipophilicity, which may improve blood-brain barrier penetration for central nervous system targets .

Functional Analogs

TRPV1 Antagonists

  • N-(3-[11C]Methoxyphenyl)-4-Trifluoromethylcinnamide : Radiolabeled analogs like this demonstrate high TRPV1 binding (18 nM Ki), suggesting that the 3-methoxyphenyl group is critical for receptor interaction. However, the cinnamide backbone differs from the indazole carboxamide structure, leading to divergent pharmacokinetic profiles .

Table 1: Key Pharmacological Data of Selected Analogs

Compound Name Core Structure Biological Activity Key SAR Insight Reference
N-[(3-Methoxyphenyl)methyl]-1H-Indazole-3-Carboxamide Indazole Not fully characterized (inferred CB1/TRPV1 activity) 3-Methoxyphenyl enhances TRPV1 binding -
V1-V10 (Triazolopyrimidine) Triazolopyrimidine Antimicrobial (MIC: 2–8 µg/mL) 4-Chlorophenyl boosts DHFR inhibition
N-(3-Methoxyphenyl)-Pyrazole Carboxamide Pyrazole Antioxidant (IC₅₀: 12 µM) Pyrazole core increases radical scavenging
1-(3-Methoxybenzoyl)-N-Phenyl Indazole Indazole CB1 agonist (EC₅₀: 15 nM) Benzoyl group enhances receptor activation

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
This compound 307.34 2.8 2/4 65.7
N-(4-Chlorophenylmethyl)-N-Methyl Indazole Carboxamide 371.39 3.5 1/3 56.2
N-(3-Methoxyphenyl)-Pyrazole Carboxamide 258.32 2.1 2/3 72.4

Q & A

Basic: What are the established synthetic routes for N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, and what critical reaction conditions optimize yield and purity?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-indazole-3-carboxylic acid with 3-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen. Critical parameters include:

  • Temperature : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
    Yields are optimized by controlling stoichiometry (1.2:1 amine-to-acid ratio) and using catalytic DMAP .
    Reference: Synthetic protocols for analogous indazole carboxamides

Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR should confirm the indazole core (δ 8.1–8.3 ppm for H-1), methoxyphenyl group (δ 3.8 ppm for OCH3_3), and carboxamide NH (δ 10.2 ppm).
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS detects [M+H]+^+ at m/z 310.1. Purity >95% is validated by UV absorption at 254 nm.
  • FT-IR : Carboxamide C=O stretch appears at ~1650 cm1^{-1}; indazole C-N at ~1350 cm1^{-1} .

Basic: What are the primary pharmacological targets of this compound, and which in vitro assays evaluate its receptor binding affinity?

The compound is a synthetic cannabinoid analog targeting CB1 and CB2 receptors. Standard assays include:

  • Radioligand displacement : Competition with [3H]CP55,940[^3H]CP-55,940 in HEK293 cells expressing human CB1/CB2.
  • cAMP inhibition : Measure Gi_i-coupled receptor activity via ELISA or HTRF assays.
  • β-arrestin recruitment : Use Tango™ or PathHunter® assays for functional efficacy .

Advanced: How do structural modifications at the indazole 1-position and carboxamide substituents influence cannabinoid receptor binding affinity?

  • 1-Position alkylation : Methyl or pentyl groups enhance lipophilicity and CB1 affinity (e.g., CUMYL-PINACA, Ki_i = 0.5 nM vs. 12 nM for unsubstituted analogs).
  • Carboxamide substituents : Bulky adamantyl or fluorophenyl groups improve selectivity for CB2 (e.g., FUB-APINACA, CB2/CB1 ratio = 5:1).
  • Method : Perform iterative SAR using homology modeling (SwissModel) and in silico docking (AutoDock Vina) .

Advanced: What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Solvent effects : Run molecular dynamics (GROMACS) with explicit water to assess hydration of the binding pocket.
  • Conformational sampling : Use metadynamics to explore low-energy states missed in rigid docking.
  • Mutagenesis : Validate key residues (e.g., CB1 K3.28A) via site-directed mutagenesis and radioligand assays .

Basic: What specific handling protocols and PPE are required given its toxicity profile?

  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • PPE : Nitrile gloves, safety goggles, and lab coats (skin/eye irritation; H315, H319).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: What in vitro and in vivo models study metabolic pathways and pharmacokinetics?

  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify CYP450 metabolites (e.g., CYP3A4-mediated demethylation).
  • Rodent models : Administer 1 mg/kg IV/PO to assess bioavailability and brain penetration (LC-MS/MS quantification).
  • Metabolite profiling : UPLC-QTOF detects hydroxylated or glucuronidated derivatives .

Advanced: How can X-ray crystallography elucidate the compound’s 3D conformation and intermolecular interactions?

  • Co-crystallization : Soak CB1 receptor crystals (PDB: 5TGZ) with 10 mM compound in PEG 4000 buffer.
  • Data collection : Resolve to 2.0 Å using synchrotron radiation (e.g., APS Beamline 23-ID).
  • Analysis : Phenix.Refine maps reveal hydrogen bonds between carboxamide NH and D2.60 residue .

Advanced: How should researchers statistically analyze dose-response curves and receptor occupancy studies?

  • Curve fitting : Use nonlinear regression (GraphPad Prism) with Hill equation for EC50_{50}/IC50_{50}.
  • Error modeling : Apply Bayesian hierarchical models (Stan) to account for inter-experiment variability.
  • Occupancy : Calculate using Cheng-Prusoff equation with KdK_d of the radioligand .

Advanced: What analytical techniques detect and quantify degradation products or synthetic byproducts?

  • HPLC-DAD/ELSD : Monitor stability under accelerated conditions (40°C/75% RH).
  • LC-HRMS : Identify impurities via exact mass (e.g., Δm/z < 5 ppm).
  • NMR DOSY : Differentiate aggregates or solvates in bulk samples .

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